Diisobutylphosphite

Description

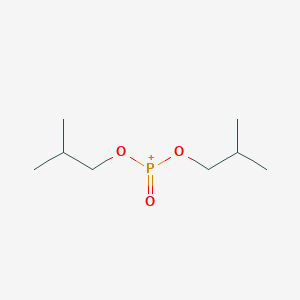

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylpropoxy)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3P/c1-7(2)5-10-12(9)11-6-8(3)4/h7-8H,5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKOILOWXGLVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO[P+](=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922806 | |

| Record name | Bis(2-methylpropyl) phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-24-8 | |

| Record name | Diisobutylphosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYL PHOSPHONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-methylpropyl) phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Diisobutylphosphite

Established Synthetic Pathways to Diisobutylphosphite

The traditional synthesis of this compound, a type of dialkyl H-phosphonate, relies on two primary, well-established chemical routes: the reaction of phosphorus trichloride (B1173362) with isobutanol and the transesterification of a more volatile dialkyl phosphite (B83602).

Reaction Mechanisms in this compound Synthesis

The most common industrial method for producing dialkyl H-phosphonates is the alcoholysis of phosphorus trichloride (PCl₃) mdpi.comresearchgate.net. In the case of this compound, the reaction proceeds by the sequential nucleophilic attack of isobutanol on the electrophilic phosphorus center of PCl₃.

The mechanism unfolds in stages:

An isobutanol molecule attacks PCl₃, displacing a chloride ion to form an alkoxyphosphorodichloridite intermediate and hydrogen chloride (HCl) wikipedia.org.

A second molecule of isobutanol reacts with the intermediate to yield a dialkoxyphosphorochloridite.

A third alcohol molecule can react to form a triisobutyl phosphite, P(O-iBu)₃ google.com.

A second established pathway is transesterification. This involves reacting a readily available dialkyl phosphite, such as dimethyl phosphite, with an excess of isobutanol. The equilibrium is driven towards the formation of this compound by using a large excess of isobutanol or by removing the more volatile methanol (B129727) byproduct through distillation mdpi.comwikipedia.org. The reaction involves the nucleophilic exchange of the alkoxy groups on the phosphorus atom.

Role of Catalysis in this compound Production

Catalysis plays a significant role in optimizing the established synthetic pathways.

In the PCl₃ method, if the desired product is the triisobutyl phosphite rather than the H-phosphonate, a tertiary amine base like triethylamine (B128534) is typically added. The base acts as an HCl scavenger, preventing the dealkylation of the triester intermediate and driving the reaction to completion google.comwikipedia.org. The base can also be considered a catalyst for the esterification itself wikipedia.org.

For the transesterification route, the reaction rate is often slow and requires a catalyst to proceed efficiently. Both acid and base catalysts are effective. Basic catalysts, such as alkali metal alcoholates (e.g., sodium methoxide) or alkali metal hydroxides, are commonly used to accelerate the alkoxy exchange google.com. These catalysts function by generating a more nucleophilic alcoholate anion, which readily attacks the phosphorus center of the starting phosphite. Acid catalysts, such as p-toluenesulfonic acid, can also be employed .

Table 1: Comparison of Established Synthesis Methods for Dialkyl Phosphites

| Feature | PCl₃ Method (without base) | Transesterification Method |

|---|---|---|

| Primary Reactants | Phosphorus trichloride, Isobutanol | Dimethyl phosphite, Isobutanol |

| Key Byproducts | Hydrogen chloride, Isobutyl chloride wikipedia.org | Methanol wikipedia.org |

| Catalyst | Typically uncatalyzed for H-phosphonate; amine base for triester wikipedia.org | Acid or Base (e.g., NaOCH₃, p-TSA) google.com |

| Driving Force | Stoichiometry and subsequent dealkylation wikipedia.org | Excess alcohol or removal of byproduct wikipedia.org |

| Typical Conditions | Low temperature control (<5°C) during addition | Elevated temperatures (80–150°C) mdpi.com |

| Reported Yield | High, e.g., 92% for dibutyl phosphite google.com | High, often >85% mdpi.com |

Novel Approaches to this compound Synthesis

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for synthesizing phosphite diesters, including this compound. These novel approaches emphasize green chemistry principles and aim for higher yields and selectivity.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry encourage the reduction of hazardous substances, increased energy efficiency, and improved atom economy. Traditional synthesis methods for this compound have several drawbacks in this context, such as the use of the highly toxic and corrosive PCl₃ and the generation of corrosive HCl gas and chlorinated organic waste wikipedia.org.

Novel approaches address these issues:

Catalytic, Additive-Free Methods: A significant advancement is the development of methods that use environmentally benign catalysts and avoid stoichiometric reagents. For example, zinc(II) complexes have been shown to be highly efficient catalysts for the synthesis of phosphite diesters from an alcohol and a phosphorylating reagent. This process is additive-free, proceeds under mild conditions, and releases a non-toxic alcohol as the only byproduct, representing a significant green improvement nih.govrsc.org.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool. For the alcoholysis of dialkyl H-phosphonates, microwave irradiation can drastically reduce reaction times from hours in conventional batch reactors to mere minutes in a continuous flow system. This rapid, uniform heating minimizes side reactions and improves product purity mdpi.com.

Process Safety and Intensification: The use of continuous flow reactors offers enhanced safety and control over highly exothermic reactions, such as the alcoholysis of PCl₃. Flow chemistry allows for precise temperature management, rapid mixing, and smaller reaction volumes, minimizing the risks associated with hazardous reagents and runaway reactions organic-chemistry.org.

High-Yield and Stereoselective Synthesis Strategies

The ultimate goal of synthetic chemistry is to produce the target molecule in the highest possible yield and with precise control over its three-dimensional structure (stereoselectivity).

High-Yield Synthesis: Modern methods have demonstrated the potential for achieving near-quantitative yields. A halide-free synthesis of a dialkyl phosphite using a Brønsted acid catalyst in the presence of water reported a 94% yield at room temperature . Another study on the alcoholysis of dimethyl phosphite in a continuous flow microwave reactor achieved complete conversion and product yields exceeding 85-90% by carefully controlling temperature and residence time mdpi.com.

Stereoselective Strategies: While this compound itself is achiral, the development of stereoselective strategies is crucial for the synthesis of more complex, chiral organophosphorus compounds where the phosphorus atom is a stereocenter. The challenge lies in controlling the geometry of the nucleophilic attack on the phosphorus center. Novel catalytic systems are at the forefront of this effort. For instance, the zinc-catalyzed method for phosphite diester synthesis allows for the sequential, one-pot introduction of two different alcohol groups onto the phosphorus center with high selectivity nih.govrsc.org. This high degree of control over the reaction sequence is a fundamental prerequisite for developing enantioselective variants using chiral catalysts or substrates, paving the way for the asymmetric synthesis of P-chiral phosphites.

Table 2: Summary of Novel Synthetic Approaches for Dialkyl Phosphites

| Synthetic Strategy | Green Chemistry Principle Addressed | Key Findings & Advantages |

|---|---|---|

| Zn(II)-Catalyzed Phosphonylation | Use of Catalysis, Safer Solvents/Reagents nih.govrsc.org | Highly efficient and selective; proceeds under mild, additive-free conditions with an environmentally benign catalyst. Releases trifluoroethanol as the sole byproduct. |

| Microwave-Assisted Flow Synthesis | Energy Efficiency, Waste Prevention mdpi.com | Reduces reaction times from hours to minutes; improves yield and purity by minimizing side reactions. Enables larger-scale production. |

| Microflow Reactor Alcoholysis of PCl₃ | Process Safety, Hazard Reduction organic-chemistry.org | Enables rapid (<15 s) and mild (20°C) synthesis of unsymmetrical H-phosphonates with excellent control over exothermic reactions. |

| Brønsted Acid-Catalyzed P-O Cleavage | Atom Economy, Halide-Free | Achieves high yields (94%) at room temperature without the use of halogenated reagents. |

Diisobutylphosphite in Organic Transformation Chemistry

Nucleophilic Reactivity of Diisobutylphosphite in Organic Synthesis

The phosphorus atom in diisobutyl phosphite (B83602) possesses a lone pair of electrons, rendering it nucleophilic. wikipedia.org This characteristic allows it to participate in a variety of reactions where it attacks electron-deficient centers, leading to the formation of new phosphorus-containing compounds. wikipedia.org

Michaelis-Becker Type Reactions Involving this compound

The Michaelis-Becker reaction is a classic method for forming a carbon-phosphorus bond. wikipedia.org It involves the deprotonation of a dialkyl phosphite, such as diisobutyl phosphite, with a base to form a phosphite anion. This anion then acts as a nucleophile, attacking an alkyl halide in a nucleophilic substitution reaction to yield an alkylphosphonate. wikipedia.orgsustech.edu.cn

While the Michaelis-Arbuzov reaction is often preferred for the synthesis of many phosphonates, the Michaelis-Becker reaction provides a valuable alternative, particularly under conditions where the former may not be suitable. frontiersin.orgwikipedia.org The reaction proceeds via an SN2 mechanism, meaning the nucleophilic attack occurs from the backside of the carbon-halogen bond, leading to an inversion of configuration at the carbon center if it is chiral. sustech.edu.cnmsu.edu The efficiency of the Michaelis-Becker reaction can sometimes be lower than the Michaelis-Arbuzov reaction. wikipedia.org

Recent advancements have focused on developing catalytic and more enantioselective versions of Michaelis-Becker-type reactions. For instance, copper-catalyzed methods have been developed for the cross-coupling of H-phosphonates with alkyl halides, providing a more efficient route to C(sp3)-P bond formation. sustech.edu.cn These modern variations aim to overcome the limitations of the traditional reaction, such as the need for strong bases and the often-moderate yields. sustech.edu.cnfrontiersin.org

Conjugate Addition Reactions with this compound

Diisobutyl phosphite can participate in conjugate addition reactions, also known as Michael additions, with α,β-unsaturated carbonyl compounds and other electron-deficient alkenes. researchgate.netmasterorganicchemistry.com In this type of reaction, the nucleophilic phosphorus atom adds to the β-carbon of the unsaturated system. masterorganicchemistry.comlibretexts.org This reactivity is due to the polarization of the conjugated system, which imparts a partial positive charge on the β-carbon, making it susceptible to nucleophilic attack. libretexts.org

The conjugate addition of diisobutyl phosphite to activated alkenes can be catalyzed by phosphines, such as tributylphosphine (B147548) (PBu3), leading to the formation of the corresponding phosphonates in high yields and with short reaction times. researchgate.net This method is particularly useful for the synthesis of phosphonates with long-chain alkyl groups. researchgate.net The reaction is mechanistically characterized by the initial nucleophilic addition of the phosphine (B1218219) catalyst to the electron-deficient alkene, which generates a reactive zwitterionic intermediate. researchgate.net

The scope of conjugate addition reactions involving dialkyl phosphites is broad, encompassing various activated alkenes like cinnamates, crotonates, and chalcones. researchgate.net These reactions provide a direct and atom-economical route to functionalized organophosphonates.

P(O)–H Addition Chemistry Mediated by this compound

The P(O)–H bond in diisobutyl phosphite can undergo addition reactions across carbon-carbon multiple bonds. This transformation can be promoted under various conditions, including catalysis by transition metals or phosphines, or even under catalyst-free, solvent-free conditions at elevated temperatures. researchgate.net

Phosphine-catalyzed additions of P(O)-H compounds to electron-deficient alkenes are a well-established method. researchgate.netresearchgate.net For example, trimethylphosphine (B1194731) has been shown to be an effective catalyst for the addition of various >P(O)H compounds to vinylphosphoryl compounds, yielding 1,2-bisphosphorylethanes. researchgate.net The reaction is often clean, with the catalyst being easily removed by vacuum. researchgate.net

The addition of the P(O)-H bond to internal alkenes has also been achieved without the need for a catalyst or a radical initiator under solvent-free conditions. researchgate.net This approach has been successfully applied to a range of substrates, including cinnamates, crotonates, coumarins, sulfones, and chalcones, demonstrating the versatility of this transformation. researchgate.net

This compound as a Phosphorylating Agent

Phosphorylation is a fundamental transformation in organic chemistry and biochemistry, involving the introduction of a phosphoryl group (-PO3) into a molecule. wikipedia.org Diisobutyl phosphite can serve as a precursor to phosphorylating agents, enabling the synthesis of various phosphorus-containing organic molecules. tcichemicals.comentegris.com

Formation of Organophosphonates via this compound

Organophosphonates are a class of organophosphorus compounds characterized by a direct carbon-phosphorus bond. wikipedia.org Diisobutyl phosphite is a key starting material for the synthesis of diisobutyl phosphonates through various synthetic strategies.

One of the most prominent methods is the Michaelis-Arbuzov reaction. wikipedia.org In a typical Michaelis-Arbuzov reaction, a trialkyl phosphite reacts with an alkyl halide. wikipedia.org However, dialkyl phosphites like diisobutyl phosphite can also be used in Michaelis-Becker type reactions to produce phosphonates. wikipedia.orgfrontiersin.org Furthermore, palladium-catalyzed cross-coupling reactions of dialkyl phosphites with aryl or vinyl halides have emerged as a powerful tool for the formation of C-P bonds, offering a milder alternative to traditional methods. organic-chemistry.org

The addition of the P-H bond of dialkyl phosphites to alkenes and alkynes, often catalyzed by transition metals like palladium or rhodium, is another important route to organophosphonates. researchgate.net These reactions are highly valuable for creating a wide range of functionalized phosphonate (B1237965) derivatives.

Applications in the Synthesis of Phosphorus-Containing Organic Molecules

The organophosphonates and other phosphorus-containing molecules synthesized from diisobutyl phosphite have a wide array of applications. researchgate.netmdpi.com Organophosphorus compounds are integral to the synthesis of ligands for catalysis, agrochemicals, and pharmaceutically active compounds. mdpi.com For example, phosphonates are isosteric analogs of phosphate (B84403) esters and are used as modulators for biological processes and as pro-drugs. frontiersin.org

The development of new synthetic methods utilizing reagents like diisobutyl phosphite continues to be an active area of research, driven by the demand for novel phosphorus-containing molecules with specific biological or material properties. researchgate.netmdpi.com These efforts focus on creating more efficient, selective, and environmentally friendly synthetic routes. mdpi.combeilstein-journals.org

Reaction Mechanisms Involving this compound

The utility of this compound in organic synthesis is fundamentally linked to its reactivity, particularly the behavior of its P-H bond. Understanding the step-by-step molecular pathways, or reaction mechanisms, is crucial for optimizing reaction conditions and expanding the scope of its applications. Mechanistic studies often involve a combination of experimental observations and theoretical calculations to elucidate the formation of intermediates and transition states.

Mechanistic Investigations of this compound Reactions

This compound participates in several key organic transformations, most notably the Pudovik, Kabachnik-Fields, and Hirao reactions. Mechanistic investigations have revealed detailed pathways for these transformations.

In the Pudovik reaction , this compound undergoes a base-catalyzed addition across a carbon-heteroatom double bond, such as a carbonyl (C=O) or imine (C=N) group. researchgate.netwikipedia.org The mechanism is initiated by the deprotonation of this compound by a base, generating a nucleophilic phosphite anion. This anion then attacks the electrophilic carbon of the carbonyl or imine, forming a new phosphorus-carbon bond. Subsequent protonation of the resulting alkoxide or amide intermediate yields the final α-hydroxyphosphonate or α-aminophosphonate product.

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite like this compound to form α-aminophosphonates. researchgate.netwikipedia.org Its mechanism is more complex and has been the subject of considerable investigation. Two primary pathways are generally proposed, and the operative mechanism can depend on the specific reactants, particularly the basicity of the amine. researchgate.netmdpi.comorganic-chemistry.org

Imine Pathway: In this route, the amine and carbonyl compound first condense to form an imine intermediate, with the elimination of water. wikipedia.orgmdpi.com this compound then adds across the C=N double bond of the imine in a hydrophosphonylation step, analogous to the Pudovik reaction. wikipedia.org This pathway is favored when using weakly basic amines, such as aniline. organic-chemistry.org

α-Hydroxyphosphonate Pathway: Alternatively, the carbonyl compound can first react with this compound in an Abramov-type reaction to form an α-hydroxyphosphonate intermediate. arkat-usa.org This intermediate is then subjected to nucleophilic substitution by the amine, displacing the hydroxyl group to form the final α-aminophosphonate product. This route is often proposed for more basic alkylamines. mdpi.com

| Reaction | Proposed Mechanistic Pathways | Key Intermediates | Favored Conditions |

| Kabachnik-Fields | Imine Pathway | Imine, Phosphite Anion | Weakly basic amines (e.g., anilines) organic-chemistry.org |

| α-Hydroxyphosphonate Pathway | α-Hydroxyphosphonate | More basic amines (e.g., cyclohexylamine) mdpi.com |

The Hirao reaction involves the palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides to form the corresponding phosphonates. nih.govwikipedia.org The catalytic cycle, typical for palladium-catalyzed cross-couplings, is understood to proceed through several key steps: wikipedia.orgmdpi.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X).

Ligand Exchange/Deprotonation: this compound coordinates to the palladium center. A base present in the reaction mixture then deprotonates the phosphite, forming a phosphonate-ligated palladium complex.

Reductive Elimination: The aryl group and the phosphonate ligand are eliminated from the palladium center, forming the new C-P bond of the product, diisobutyl arylphosphonate. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Spectroscopic and Kinetic Studies of Intermediates

The elucidation of reaction mechanisms relies heavily on the direct or indirect detection of transient species. Spectroscopic and kinetic studies are indispensable tools for identifying intermediates and understanding the rate of their formation and consumption. wustl.edulibretexts.org

Spectroscopic techniques provide a window into the reaction at a molecular level. In the context of reactions involving this compound, methods like in-situ Fourier Transform Infrared (FTIR) spectroscopy have been employed to monitor the progress of the Kabachnik-Fields reaction. mdpi.com Such studies can track the disappearance of reactant peaks (e.g., the C=O stretch of an aldehyde) and the appearance of intermediate and product peaks (e.g., the C=N stretch of an imine), providing evidence for the proposed "imine pathway". mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for identifying intermediates that are stable enough to be observed.

Theoretical calculations , particularly using Density Functional Theory (DFT), complement experimental studies by modeling the energies of potential intermediates and transition states. sumitomo-chem.co.jp For instance, DFT calculations have been used to investigate the energetics of the Hirao reaction, helping to clarify the structure of the active catalyst and the feasibility of the proposed oxidative addition and reductive elimination steps. mdpi.com By comparing calculated energy barriers with experimentally determined kinetic data, researchers can validate or refute proposed mechanistic pathways.

| Investigation Method | Information Gained | Example Application for this compound Reactions |

| In-situ FTIR Spectroscopy | Identification of functional groups in intermediates and products in real-time. rsc.org | Monitoring the formation of the imine intermediate in the Kabachnik-Fields reaction. mdpi.com |

| NMR Spectroscopy | Structural characterization of stable or semi-stable intermediates. | Characterization of α-hydroxyphosphonate intermediates. |

| Mass Spectrometry | Detection and structural analysis of short-lived, low-concentration intermediates. nih.gov | Identifying transient phosphonium (B103445) species or other reactive intermediates. |

| Kinetic Analysis | Determination of reaction order, rate constants, and the rate-determining step. mt.comtainstruments.com | Elucidating the role of catalysts and the sequence of bond-forming events in the Pudovik reaction. researchgate.net |

| DFT Calculations | Modeling of transition state structures and reaction energy profiles. sumitomo-chem.co.jp | Corroborating the catalytic cycle of the Hirao reaction by calculating the energies of intermediates. mdpi.com |

Coordination Chemistry and Ligand Design with Diisobutylphosphite

Diisobutylphosphite as a Ligand in Transition Metal Complexes

This compound, with the chemical formula (i-BuO)₂P(O)H, is a dialkyl phosphite (B83602) that serves as a significant ligand in the field of organometallic chemistry. researchgate.net Its coordination to a metal center typically occurs through the phosphorus atom, which possesses a lone pair of electrons. In its tautomeric form, diisobutyl phosphonate (B1237965), it can also coordinate through the oxygen atom of the P=O group, although P-coordination is more common in the context of catalysis where it functions as a phosphine-type ligand. The nature of the isobutyl groups provides distinct steric and electronic characteristics that are crucial in the design and tuning of transition metal catalysts. wikipedia.orgrsc.org

Electronic and Steric Properties of this compound Ligands

The behavior of a transition metal complex in a catalytic cycle is profoundly influenced by the steric and electronic properties of its ligands. wikipedia.org For phosphite ligands like this compound, these properties can be systematically evaluated using models such as Tolman's electronic parameter (TEP) and cone angle. wikipedia.orglibretexts.org

Electronic Properties: The Tolman electronic parameter (TEP) is determined by measuring the ν(CO) stretching frequency of a standard Ni(CO)₃L complex. wikipedia.org A lower frequency indicates a more electron-donating ligand. While the specific TEP for this compound is not commonly tabulated, it can be inferred by comparison with related phosphite and phosphine (B1218219) ligands. The presence of two alkoxy groups makes phosphites generally less electron-donating (more π-accepting) than trialkylphosphines. However, the electron-releasing inductive effect of the isobutyl groups makes this compound a stronger donor than phosphites with more electronegative groups, such as triphenyl phosphite. Its electronic character is comparable to other trialkyl phosphites like triethyl phosphite. wikipedia.org

Steric Properties: The steric bulk of a ligand is quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. libretexts.org The two bulky isobutyl groups in this compound create significant steric hindrance around the metal center. This steric bulk can influence the coordination number of the metal complex, promote the formation of coordinatively unsaturated species necessary for catalysis, and affect the regioselectivity and stereoselectivity of reactions. rsc.orglibretexts.org A closely related ligand, P(iBuNCH₂CH₂)₃N, exhibits a large cone angle of 200°, suggesting that this compound also possesses considerable steric bulk. rsc.orgweebly.com

| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (θ) (°) |

| P(tBu)₃ | 2056.1 wikipedia.org | 182 |

| P(iBuNCH₂CH₂)₃N | 2054.9 rsc.orgweebly.com | 200 rsc.orgweebly.com |

| PPh₃ | 2068.9 wikipedia.org | 145 |

| P(OEt)₃ | 2076.3 wikipedia.org | 109 |

| This compound (estimated) | ~2070-2080 | ~130-150 |

Table 1: Comparison of Electronic and Steric Parameters of this compound with other common phosphine and phosphite ligands. The values for this compound are estimated based on trends observed in related structures.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of transition metal complexes featuring this compound ligands generally involves the reaction of this compound with a suitable metal precursor. vanderbilt.edusmu.edu Common precursors include metal halides, carbonyls, or organometallic compounds with labile ligands that can be easily displaced by the incoming phosphite ligand.

A typical synthetic route can be represented as: M-L'n + x P(O)(OiBu)₂H → M(P(O)(OiBu)₂H)xL'n-x + x L'

Where M is a transition metal, L' is a labile ligand (e.g., CO, Cl⁻, acetonitrile), and n is the initial number of ligands. The reaction is typically carried out in an inert atmosphere using dry solvents to prevent unwanted side reactions.

Characterization of the resulting complexes relies on a suite of spectroscopic and analytical techniques:

³¹P NMR Spectroscopy: This is one of the most powerful tools for characterizing phosphite complexes. Upon coordination to a metal, the chemical shift of the phosphorus nucleus changes significantly (a "coordination shift") compared to the free ligand, confirming the formation of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is used to observe the vibrational frequencies of key bonds. For this compound complexes, changes in the P-O and P-H (or P=O) stretching frequencies provide evidence of coordination. savemyexams.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. chemrxiv.org

Elemental Analysis: This technique confirms the empirical formula of the synthesized complex. savemyexams.com

Catalytic Applications of this compound-Based Complexes

The tunable steric and electronic properties of this compound make its metal complexes valuable in various fields of catalysis. mdpi.com By modifying the ligand environment, the activity, selectivity, and stability of the catalyst can be optimized for specific chemical transformations. unirc.it

Homogeneous Catalysis with this compound Ligands

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. nsf.gov this compound-ligated metal complexes are effective homogeneous catalysts for a variety of reactions, including hydroformylation, hydrogenation, and cross-coupling reactions. The ligand's steric bulk can influence regioselectivity, for instance, by favoring the formation of linear over branched products in hydroformylation. Its electronic properties modulate the reactivity of the metal center, affecting the rates of key steps in the catalytic cycle such as oxidative addition and reductive elimination. wikipedia.orgunirc.it

Heterogeneous Catalysis Incorporating this compound Derivatives

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. google.com While homogeneous catalysts often offer high selectivity, their separation from the product can be difficult. beilstein-journals.org To bridge this gap, this compound-based catalysts can be heterogenized by immobilizing them onto solid supports like silica, alumina, or polymers. unirc.itresearchgate.net

This is typically achieved by first synthesizing a derivative of this compound that contains a reactive functional group (e.g., a vinyl or siloxy group). This functionalized ligand is then coordinated to a metal center, and the resulting complex is anchored to the solid support via a covalent bond. This approach aims to combine the high activity and selectivity of a molecular catalyst with the practical advantages of a heterogeneous system, such as easy catalyst recovery and recycling. savemyexams.combeilstein-journals.org

Asymmetric Catalysis Enabled by Chiral this compound Derivatives

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically enriched compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. nih.govaustinpublishinggroup.com To achieve enantioselectivity using a this compound-based catalyst, the ligand itself must be chiral.

Chiral derivatives of this compound can be prepared by several methods:

Using Chiral Alcohols: Instead of isobutanol, a chiral alcohol (e.g., derived from a natural product like menthol (B31143) or a chiral synthetic alcohol) can be used in the synthesis of the phosphite ligand. This introduces chirality in the backbone of the ligand.

Creating a P-Stereogenic Center: The phosphorus atom can be made a stereocenter, leading to P-chiral ligands. This is a more complex synthetic challenge but can lead to highly effective asymmetric catalysts. tcichemicals.com

Using Chiral Diphosphites: Bidentate ligands can be constructed where two chiral phosphite units are linked by a chiral backbone, such as those derived from sugars or BINOL. wikipedia.org

When these chiral this compound derivatives are complexed with a transition metal (e.g., rhodium, iridium, palladium), they create a chiral environment around the active site. This chiral pocket can differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product in reactions like asymmetric hydrogenation, hydroformylation, or allylic alkylation.

Theoretical and Computational Studies of Diisobutylphosphite

Quantum Chemical Investigations of Diisobutylphosphite

Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric properties of molecules. For this compound, these investigations would typically involve calculating the molecule's wave function to determine its electronic structure, bonding characteristics, and the energies of different spatial arrangements of its atoms.

The electronic structure of this compound is characterized by the central phosphorus(III) atom bonded to two isobutoxy groups and a hydrogen atom. Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or Hartree-Fock (HF) methods, can provide a detailed picture of the electron distribution and the nature of the chemical bonds.

A key feature of dialkyl phosphites is the P-H bond, which is known to be reactive. The bonding can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which helps in understanding the hybridization of the atomic orbitals and the delocalization of electron density. The phosphorus atom in this compound is expected to have a lone pair of electrons, which plays a crucial role in its nucleophilic reactivity. The oxygen atoms of the isobutoxy groups also possess lone pairs that can influence the molecule's conformation and its interactions with other chemical species.

The calculated molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity. The HOMO is typically associated with the lone pair on the phosphorus atom, indicating its susceptibility to electrophilic attack. The LUMO, on the other hand, would be associated with antibonding orbitals and would indicate regions susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data Based on Similar Compounds)

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Moderately high | Indicates nucleophilic character at the phosphorus center. |

| LUMO Energy | Relatively high | Suggests resistance to nucleophilic attack at phosphorus. |

| P-H Bond Polarity | Polarized towards hydrogen | Influences the acidity and reactivity of the P-H proton. |

| P-O Bond Character | Predominantly sigma bonds with some pi-character | Contributes to the overall stability and geometry of the molecule. |

| P atom hybridization | Approximately sp³ | Dictates the tetrahedral-like geometry around the phosphorus atom. |

The isobutyl groups in this compound introduce significant conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them. Computational methods can systematically explore the potential energy surface of the molecule by rotating the bonds, particularly the P-O and C-C bonds of the isobutyl groups.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound over time. researchgate.netnih.govnih.govnih.gov By simulating the motion of the atoms at a given temperature, MD can reveal the preferred conformations in different environments (e.g., in the gas phase or in a solvent) and the timescales of conformational changes. Such simulations for related organophosphorus compounds have been used to understand their solvation and diffusion in aqueous solutions. researchgate.net

For this compound, the steric bulk of the isobutyl groups would be expected to significantly influence the preferred conformations, likely favoring arrangements that minimize steric hindrance. The interplay of steric and electronic effects would determine the rotational barriers around the P-O bonds.

Computational Modeling of this compound Reactivity

Computational modeling is a powerful tool for predicting and understanding the chemical reactions of this compound. By calculating the energies of reactants, products, and transition states, chemists can map out reaction pathways and gain insights into the factors that control reaction rates and selectivity.

Theoretical calculations can be used to explore various potential reaction pathways for this compound. For example, in reactions involving the P-H bond, such as the Pudovik or Atherton-Todd reactions, computational models can identify the transition state structures and calculate the activation energies. This information is crucial for predicting the feasibility of a reaction and for understanding how catalysts or changes in reaction conditions might affect the outcome. The search for transition states is a key component of these studies, as the geometry and energy of the transition state directly determine the reaction rate.

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms in organic and organometallic chemistry due to its favorable balance of accuracy and computational cost. nih.govmdpi.comresearchgate.net DFT studies on related phosphite (B83602) and phosphonate (B1237965) systems have provided detailed mechanistic insights into a variety of transformations. nih.govmdpi.com

For this compound, DFT calculations could be employed to study its tautomeric equilibrium with the corresponding phosphonate form. Such studies on similar systems have explored the energetic differences between the trivalent phosphite and pentavalent phosphonate tautomers. youtube.com Furthermore, DFT can elucidate the role of this compound as a nucleophile or as a source of a phosphonyl radical in different chemical reactions. The calculations can model the interaction of this compound with electrophiles, oxidizing agents, and other reagents, providing a step-by-step description of the reaction mechanism at the electronic level.

Table 2: Representative DFT-Calculated Parameters for a Hypothetical Reaction of this compound

| Reaction Parameter | Hypothetical Calculated Value (kcal/mol) | Interpretation |

| Activation Energy (Ea) | 15 - 25 | A moderate energy barrier, suggesting the reaction proceeds at a reasonable rate at room or elevated temperatures. |

| Reaction Enthalpy (ΔH) | -10 | An exothermic reaction, indicating that the products are more stable than the reactants. |

| Gibbs Free Energy of Activation (ΔG‡) | 20 - 30 | A positive value, as expected for an activation barrier, which includes entropic effects. |

| Gibbs Free Energy of Reaction (ΔG) | -5 | A spontaneous reaction under the given conditions. |

This table presents hypothetical data to illustrate the types of parameters obtained from DFT studies of reaction mechanisms.

In Silico Design of Novel this compound Derivatives

In silico design involves the use of computational methods to design new molecules with desired properties before they are synthesized in the laboratory. This approach can significantly accelerate the discovery of new compounds with enhanced reactivity, stability, or specific functionalities.

For this compound, in silico design could be used to create novel derivatives with tailored properties. For example, by systematically modifying the isobutyl groups or by introducing different substituents on the phosphorus atom, it is possible to computationally screen a large number of virtual compounds. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of these derivatives with their predicted properties.

The design process would typically involve:

Scaffold Hopping and R-group Enumeration: Starting with the this compound scaffold, various functional groups (R-groups) can be computationally attached to different positions.

Property Prediction: For each designed derivative, a range of physicochemical and electronic properties would be calculated using computational models. These could include steric parameters, electronic effects, reactivity indices, and potential biological activity.

Virtual Screening and Lead Optimization: The designed molecules would then be filtered based on a set of desired criteria. The most promising candidates can be further investigated with more accurate and computationally intensive methods before being selected for synthesis and experimental validation.

While specific examples of the in silico design of this compound derivatives are not prominent in the literature, the general principles are widely applied in drug discovery and materials science to design novel molecules with improved characteristics. rsc.orgresearchgate.net

Derivatives and Analogues of Diisobutylphosphite: Synthesis and Reactivity

Synthesis of Functionalized Diisobutylphosphite Derivatives

The functionalization of this compound often involves reactions that target the phosphorus center or the isobutyl groups. A common strategy is the transesterification or reaction with various nucleophiles to introduce new functional moieties.

One of the most prominent applications of this compound is in the synthesis of α-aminophosphonates. These compounds are phosphorus analogues of α-amino acids and exhibit a range of biological activities. nih.gov The Kabachnik-Fields reaction is a cornerstone in this area, involving a one-pot, three-component condensation of an amine, a carbonyl compound (like an aldehyde or ketone), and a dialkyl phosphite (B83602) such as this compound. core.ac.uknih.gov This reaction can be catalyzed by various agents, including Lewis acids and organocatalysts, to afford α-aminophosphonates in good yields. researchgate.net Microwave-assisted, solvent-free, and catalyst-free versions of this reaction have also been developed, offering greener synthetic routes. sciforum.net

The synthesis of other functionalized derivatives can be achieved through various means. For instance, phosphine-catalyzed conjugate addition of this compound to activated alkenes yields corresponding phosphonates. rsc.org This Michael-like addition is efficient for creating carbon-phosphorus bonds under mild conditions. rsc.orgresearchgate.net Furthermore, methods for synthesizing phosphonate (B1237965) esters from phosphonic acids and alcohols have been developed, which can be adapted for this compound derivatives. google.comgoogle.com The synthesis of mixed phosphonate esters and amino acid-based phosphonamidates has also been reported, highlighting the versatility of phosphonate chemistry. mdpi.com

The following table summarizes selected synthetic methods for functionalized this compound derivatives:

| Derivative Type | Synthetic Method | Key Reactants | Significance |

| α-Aminophosphonates | Kabachnik-Fields Reaction | Amine, Carbonyl Compound, this compound | Access to biologically active amino acid analogues. nih.govcore.ac.uknih.gov |

| Functionalized Phosphonates | Phosphine-Catalyzed Michael Addition | Activated Alkene, this compound | Forms C-P bonds under mild conditions. rsc.orgresearchgate.net |

| Mixed Phosphonate Esters | Chlorination followed by Nucleophilic Substitution | This compound, Oxalyl Chloride, Alcohol/Phenol | Creates diverse phosphonate esters with varied properties. mdpi.com |

| Phosphonamidates | Reaction with Amino Acid Esters | Activated this compound, Amino Acid Ester | Links phosphonate moiety to amino acids. mdpi.com |

| α-Diazo-β-keto Phosphonates | Acylation of Diazomethylphosphonate Anion | N-Acylbenzotriazoles, Diazomethylphosphonate | Synthesis of versatile intermediates for further transformations. rsc.org |

Reactivity Profiles of this compound Analogues

The reactivity of this compound and its analogues is characterized by the nucleophilic nature of the phosphorus atom and the lability of the P-H bond. The reactivity can be significantly influenced by the nature of the substituents on the phosphorus atom.

Analogues of this compound, such as other dialkyl phosphites, exhibit similar reactivity in reactions like the Pudovik and Kabachnik-Fields reactions. core.ac.uk The Pudovik reaction, which is the addition of a dialkyl phosphite to an imine, is another key method for synthesizing α-aminophosphonates. nih.gov The reactivity of the dialkyl phosphite in these reactions is influenced by the steric and electronic properties of the alkyl groups.

A comparative study on the reactivity of various P(O)H compounds in phosphine-catalyzed addition reactions has shown a clear trend. researchgate.net The reactivity generally increases in the following order: (AlkO)₂P(O)H ≤ Ph(EtO)P(O)H < (BnO)₂P(O)H < (m-(CH₃)₂C₆H₃)₂P(O)H < p-Tol₂P(O)H < Ph₂P(O)H. researchgate.net This indicates that aryl-substituted phosphine (B1218219) oxides are more reactive than their dialkyl phosphite counterparts like this compound in this specific reaction. researchgate.net

The reactivity of this compound analogues can also be observed in their coordination chemistry. For example, dicopper complexes supported by a ligand derived from bis(2-(diisobutylphosphino)phenyl)amide have been synthesized and studied for their redox and photophysical properties. core.ac.uk These studies highlight how the phosphine ligands, which can be considered analogues of phosphites, influence the properties of the resulting metal complexes.

Structure-Reactivity Relationships in this compound Derivatives

The concept of structure-reactivity relationships is fundamental to understanding and predicting the chemical behavior of this compound derivatives. numberanalytics.com This relationship correlates the molecular structure of a reactant with its reactivity in a particular chemical transformation. scribd.com

The Hammett equation, while primarily developed for aromatic compounds, provides a conceptual framework for understanding how substituents influence reactivity. libretexts.org Although not directly applicable to aliphatic systems like this compound without significant modification, the underlying principles of inductive and resonance effects are still relevant. For example, replacing the isobutyl groups with more electron-withdrawing groups would be expected to increase the acidity of the P-H bond and potentially alter the nucleophilicity of the phosphorus atom.

Quantitative structure-reactivity relationships (QSRRs) are being developed to provide more accurate predictions of reactivity. nih.gov These models use computational descriptors of molecular structure to predict reaction rates and equilibria. While specific QSRR models for this compound derivatives are not widely reported in the provided context, the principles are applicable. Factors such as bond strengths, orbital energies (HOMO and LUMO), and electrostatic potential are key determinants of reactivity. scribd.com For example, a weaker P-H bond and a higher energy Highest Occupied Molecular Orbital (HOMO) would generally lead to higher reactivity in reactions where the phosphite acts as a nucleophile or a hydrogen donor.

Environmental Fate and Biogeochemical Cycling Research of Diisobutylphosphite and Its Derivatives

Biodegradation Pathways of Diisobutylphosphite and its Metabolites

Specific studies on the biodegradation of this compound are not extensively documented in publicly available scientific literature. However, general principles of microbial degradation of organophosphorus compounds can be applied to infer its likely fate. Microorganisms, particularly bacteria and fungi, are known to utilize a wide range of organic compounds as sources of carbon and energy. jbiochemtech.com The degradation of organophosphorus compounds is often initiated by enzymatic hydrolysis. oup.comscholarsresearchlibrary.com

The key to the biodegradation of many organophosphorus compounds is the cleavage of the ester bonds. oup.com For this compound, the initial and most significant step in its microbial degradation is expected to be the hydrolysis of the P-O-C ester linkages. This process would be catalyzed by microbial enzymes, likely phosphotriesterases or similar hydrolases, which are widespread in soil and aquatic environments. scholarsresearchlibrary.comfrontiersin.org The breakdown would release the isobutyl alcohol moieties and the phosphorus-containing core.

The probable primary biodegradation pathway for this compound is as follows:

Initial Hydrolysis: Microorganisms cleave one or both of the isobutyl ester bonds from the phosphite (B83602) core. This results in the formation of isobutanol and mono-isobutyl phosphite or phosphorous acid.

Metabolism of Breakdown Products: The released isobutanol is a simple alcohol that is readily metabolized by a wide variety of microorganisms through common metabolic pathways. Phosphorous acid can be utilized by some microorganisms as a phosphorus source, often after oxidation to phosphate (B84403).

It is important to note that in the absence of direct experimental data, this pathway remains a scientifically informed hypothesis based on the degradation of structurally similar compounds.

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation, which involves chemical processes without the intervention of living organisms, plays a crucial role in the transformation of this compound in the environment. The primary abiotic degradation mechanisms are hydrolysis and photolysis. cabidigitallibrary.org

Hydrolysis:

Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. tandfonline.com For dialkyl phosphites like this compound, hydrolysis is a significant degradation pathway. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. acs.org

Acid and Alkaline Hydrolysis: Studies on dialkyl phosphites have shown that they hydrolyze significantly faster under both acidic and alkaline conditions compared to their phosphate counterparts. acs.org In acidic conditions, the hydrolysis of phosphites can be up to 10^12 times faster than that of phosphates. In alkaline solutions, dialkyl phosphites are also considerably more reactive, likely proceeding through a metaphosphite intermediate. acs.org This suggests that in natural waters and soils with varying pH, hydrolysis could be a dominant fate process for this compound.

Neutral Conditions: While faster at pH extremes, hydrolysis still occurs at neutral pH, albeit at a slower rate. The process involves the cleavage of the ester bonds, leading to the formation of isobutanol and phosphorous acid.

The following table summarizes the general influence of pH on the hydrolysis of dialkyl phosphites:

Table 1: Influence of pH on the Hydrolysis of Dialkyl Phosphites| pH Condition | Relative Rate of Hydrolysis | Probable Products |

|---|---|---|

| Acidic | Very High | Isobutanol, Phosphorous Acid |

| Neutral | Moderate | Isobutanol, Phosphorous Acid |

| Alkaline | High | Isobutanol, Phosphorous Acid |

Photolysis:

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) range of the solar spectrum. ung.si For photolysis to occur, the chemical must be able to absorb light at relevant environmental wavelengths. Organophosphorus compounds can undergo photolytic degradation, and this process is most relevant in surface waters and on the surface of soils. cabidigitallibrary.org

The photodegradation of organophosphorus compounds can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is facilitated by other substances in the environment, such as humic acids or metal oxides that act as photocatalysts. cabidigitallibrary.orgajchem-a.com The process can lead to oxidation, dealkylation, and photohydrolysis. acs.org For this compound, photolysis would likely contribute to the cleavage of the P-O-C bonds, similarly to hydrolysis, but potentially also lead to other oxidized byproducts. The exact photoproducts would depend on the specific environmental conditions, including the presence of photosensitizers. researchgate.net

Research on Environmental Transformation Products of this compound

Research specifically identifying the environmental transformation products of this compound is limited. However, based on the known abiotic and biotic degradation pathways of organophosphites, a set of likely transformation products can be predicted.

The primary transformation products resulting from both biodegradation and abiotic hydrolysis are expected to be:

Isobutanol (2-methyl-1-propanol): Formed from the cleavage of the ester linkages. Isobutanol is a biodegradable alcohol that is not expected to persist in the environment.

Phosphorous Acid (H₃PO₃): The inorganic phosphorus-containing product of complete hydrolysis. In an aerobic environment, this may be further oxidized to phosphoric acid (H₃PO₄), which is a primary nutrient.

Under photolytic conditions, in addition to isobutanol and phosphorous acid, other minor transformation products could potentially be formed through oxidation reactions. For other organophosphorus compounds, oxidation of the phosphorus center and the alkyl chains has been observed. acs.org However, without specific experimental data for this compound, the identity and significance of such photoproducts remain speculative.

The transformation of a parent compound does not always lead to detoxification. In some cases, transformation products can be as or more toxic than the original compound. mdpi.com However, for this compound, the anticipated primary breakdown products, isobutanol and phosphorous acid, are generally considered to be of lower environmental concern than many complex organic pollutants. Further research, including laboratory degradation studies and environmental monitoring, would be necessary to definitively identify and quantify the full range of transformation products of this compound under various environmental conditions.

Table 2: Predicted Environmental Transformation Products of this compound

| Transformation Product | Formation Pathway(s) | Environmental Significance |

|---|---|---|

| Isobutanol | Biodegradation, Hydrolysis, Photolysis | Readily biodegradable, low persistence. |

| Phosphorous Acid | Biodegradation, Hydrolysis, Photolysis | Can be a nutrient source for microorganisms. |

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 69941 |

| Isobutanol | 6560 |

| Phosphorous Acid | 107909 |

| Phosphoric Acid | 1004 |

| Carbon Dioxide | 280 |

| Water | 962 |

| Pseudomonas | N/A (Genus) |

| Flavobacterium | N/A (Genus) |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing diisobutylphosphite in laboratory settings?

- Methodological Answer : this compound synthesis typically involves the reaction of phosphorus trichloride with isobutanol under controlled anhydrous conditions. Key steps include:

-

Purification : Distillation under reduced pressure to isolate the product.

-

Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P) to confirm structure and purity. For novel derivatives, elemental analysis (C, H, P) and mass spectrometry (MS) are essential to validate molecular composition .

-

Documentation : Report reaction conditions (temperature, solvent, molar ratios) and characterization data in tabular form for reproducibility (Table 1).

Table 1: Example Synthesis and Characterization Data

Parameter Value/Description Reactants PCl₃, Isobutanol (2:1 molar ratio) Solvent Toluene (anhydrous) Reaction Time 4 hours at 80°C Yield 85% ³¹P NMR (ppm) δ 125.2 (singlet)

Q. How can researchers verify the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Environmental Stressors : Expose the compound to humidity, heat (40–60°C), and light over 30 days.

- Analytical Monitoring : Use high-performance liquid chromatography (HPLC) to track decomposition products and ³¹P NMR to detect structural changes.

- Data Interpretation : Compare degradation rates across conditions; statistically significant deviations (e.g., >5% decomposition) indicate instability .

Advanced Research Questions

Q. What experimental design frameworks are optimal for studying this compound’s reactivity in complex catalytic systems?

- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure experiments:

- Population : this compound as a ligand in transition-metal catalysis.

- Intervention : Varying solvent polarity, temperature, and metal centers (e.g., Pd vs. Ni).

- Comparison : Benchmark against traditional phosphite ligands (e.g., triphenylphosphite).

- Outcome : Quantify catalytic efficiency (turnover number, TOF) and selectivity .

- Data Analysis : Use multivariate regression to identify dominant factors influencing reactivity.

Q. How should researchers resolve contradictions in reported catalytic activities of this compound across studies?

- Methodological Answer :

- Step 1 : Systematically compare variables (e.g., solvent, substrate scope, catalyst loading) between conflicting studies.

- Step 2 : Replicate key experiments under standardized conditions.

- Step 3 : Employ surface-sensitive techniques (X-ray photoelectron spectroscopy, XPS) to detect ligand-metal binding anomalies.

- Step 4 : Publish negative results to clarify boundary conditions for catalytic efficacy .

Q. What computational approaches complement experimental studies of this compound’s electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior.

- Molecular Dynamics (MD) : Simulate solvation effects on ligand conformation.

- Validation : Cross-reference computational results with experimental ³¹P NMR chemical shifts and IR spectra .

Methodological Best Practices

Q. What criteria ensure ethical rigor in studies involving this compound-derived compounds?

- Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Validate toxicity profiles via in vitro assays (e.g., IC₅₀ in cell lines) before in vivo testing.

- Ethical Compliance : Obtain institutional review board (IRB) approval for biological studies and disclose conflicts of interest .

Q. How can researchers structure a hypothesis-driven study on this compound’s role in asymmetric synthesis?

- Answer :

- Hypothesis : "this compound’s steric bulk enhances enantioselectivity in Pd-catalyzed allylic substitutions."

- Testing : Design experiments with chiral substrates and measure enantiomeric excess (ee) via chiral HPLC.

- Controls : Compare results with less bulky phosphite ligands (e.g., dimethylphosphite) .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.